(3-Fluoro-2-nitrophenyl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-2-nitrophenyl)methanamine;hydrochloride is a chemical compound with the molecular formula C7H7FN2O2·HCl. It is a derivative of methanamine, where the phenyl ring is substituted with a fluoro group at the 3-position and a nitro group at the 2-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-2-nitrophenyl)methanamine;hydrochloride typically involves the nitration of a fluoro-substituted benzene derivative followed by reduction and amination. One common method includes:
Nitration: Fluorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amination: The resulting amine is then reacted with formaldehyde and hydrogen chloride to form the hydrochloride salt of (3-Fluoro-2-nitrophenyl)methanamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-2-nitrophenyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include iron powder, tin(II) chloride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Fluoro-2-nitrophenyl)methanamine;hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Fluoro-2-nitrophenyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups can influence the compound’s binding affinity and specificity, making it a valuable tool in biochemical studies. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-3-nitrophenyl)methanamine;hydrochloride
- (2-Fluoro-4-nitrophenyl)methanamine;hydrochloride
- (2-Fluoro-5-nitrophenyl)methanamine;hydrochloride
Uniqueness
(3-Fluoro-2-nitrophenyl)methanamine;hydrochloride is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring. This positioning can significantly affect the compound’s reactivity and interaction with biological targets, making it distinct from its isomers and other similar compounds.
Properties
Molecular Formula |
C7H8ClFN2O2 |
---|---|
Molecular Weight |
206.60 g/mol |
IUPAC Name |
(3-fluoro-2-nitrophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7FN2O2.ClH/c8-6-3-1-2-5(4-9)7(6)10(11)12;/h1-3H,4,9H2;1H |
InChI Key |
HBFMJMXQOWXGFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.